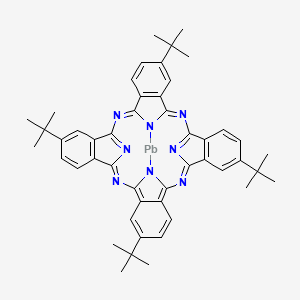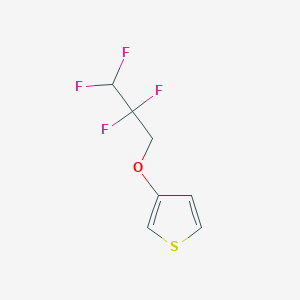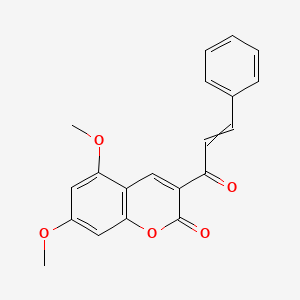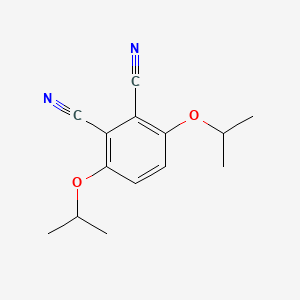
1,2-Benzenedicarbonitrile, 3,6-bis(1-methylethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Benzenedicarbonitrile, 3,6-bis(1-methylethoxy)- is a chemical compound with the molecular formula C14H16N2O2 It is known for its unique structure, which includes two nitrile groups and two isopropoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenedicarbonitrile, 3,6-bis(1-methylethoxy)- typically involves the reaction of 1,2-benzenedicarbonitrile with isopropyl alcohol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a dehydrating agent to facilitate the formation of the isopropoxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenedicarbonitrile, 3,6-bis(1-methylethoxy)- can undergo various types of chemical reactions, including:
Oxidation: The nitrile groups can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile groups can be reduced to primary amines.
Substitution: The isopropoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,2-Benzenedicarbonitrile, 3,6-bis(1-methylethoxy)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1,2-Benzenedicarbonitrile, 3,6-bis(1-methylethoxy)- depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The nitrile groups can form hydrogen bonds or coordinate with metal ions, affecting the compound’s binding affinity and specificity. The isopropoxy groups can influence the compound’s solubility and membrane permeability, impacting its overall bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
1,2-Benzenedicarbonitrile: Lacks the isopropoxy groups, making it less soluble and potentially less bioavailable.
1,2-Benzenedicarbonitrile, 3,6-dimethoxy-: Contains methoxy groups instead of isopropoxy groups, which may alter its reactivity and biological activity.
1,2-Benzenedicarbonitrile, 3,6-diethoxy-: Contains ethoxy groups, which may affect its physical and chemical properties differently compared to the isopropoxy derivative.
Uniqueness
1,2-Benzenedicarbonitrile, 3,6-bis(1-methylethoxy)- is unique due to the presence of isopropoxy groups, which can enhance its solubility and potentially improve its bioavailability and efficacy in biological systems. This makes it a valuable compound for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Properties
CAS No. |
201140-18-3 |
|---|---|
Molecular Formula |
C14H16N2O2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
3,6-di(propan-2-yloxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C14H16N2O2/c1-9(2)17-13-5-6-14(18-10(3)4)12(8-16)11(13)7-15/h5-6,9-10H,1-4H3 |
InChI Key |
OTNJVPFKUAGOTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C(=C(C=C1)OC(C)C)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3,8-Diphenyl-4,5-dihydro-2H-benzo[g]indazol-2-yl)aniline](/img/structure/B12562664.png)
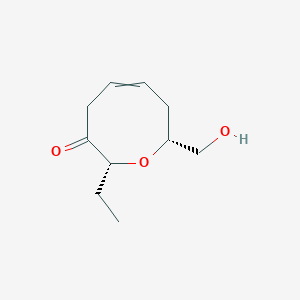
![Benzene, [3-(phenylmethoxy)-1-propynyl]-](/img/structure/B12562673.png)

![Propanedinitrile, [(2E,4E)-5-(dimethylamino)-2,4-pentadienylidene]-](/img/structure/B12562680.png)
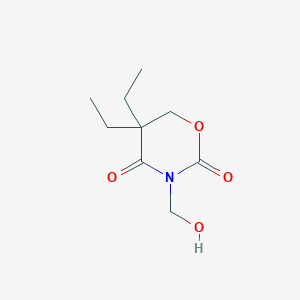
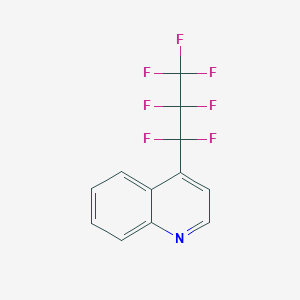
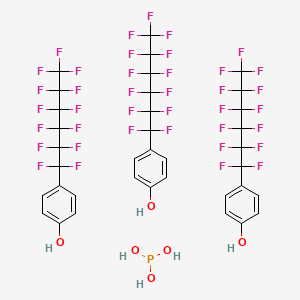
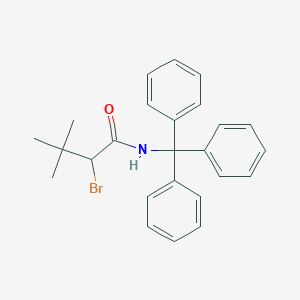
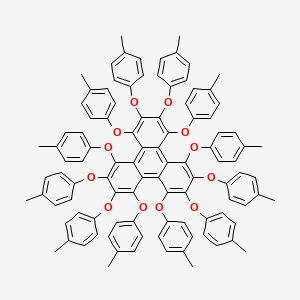
![3-[2-(2,4,6-Trinitrophenyl)ethenyl]thiophene](/img/structure/B12562710.png)
